molecular formula C20H23FN4O2 B1242127 6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B1242127
M. Wt: 370.4 g/mol
InChI Key: GODAWFBSXWZMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolopyrimidine.

Scientific Research Applications

Synthesis and Structural Analysis

  • The chemical structure of similar compounds to 6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has been a focus in research. One study detailed the synthesis and crystal structure of a related compound, highlighting its potential inhibition properties against cancer cell proliferation (Ju Liu et al., 2016).

Anticancer and Anti-Inflammatory Properties

  • Pyrazolopyrimidine derivatives, similar to the specified compound, have been explored for their anticancer and anti-inflammatory properties. A study synthesized novel derivatives and evaluated their effects on cancer cell lines and 5-lipoxygenase inhibition (A. Rahmouni et al., 2016).

Fungicidal Activity

  • Research on pyrazolo[1,5-a]pyrimidine analogs of carboxin, with structural similarities to the specified compound, demonstrated significant fungicidal activity. This indicates the potential of such compounds in agricultural applications (J. Huppatz, 1985).

Synthesis Methods and Variations

  • The synthesis of related pyrazolo[1,5-a]pyrimidine-3-carboxamides and their derivatives has been extensively studied. These methods are crucial for the production and modification of compounds for various applications (Miha Drev et al., 2014).

Cytotoxicity Against Cancer Cells

  • The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cells have been a subject of interest, suggesting their potential use in cancer treatment (Ashraf S. Hassan et al., 2014).

Antimicrobial Activity

  • Studies have also explored the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives, showing effectiveness against certain bacterial strains and fungi. This implies their potential as antimicrobial agents (S. Kolisnyk et al., 2015).

One-Pot Synthesis Methods

  • The development of one-pot synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives has been reported, emphasizing the efficiency and simplicity of these methods (Anil R. Morabia et al., 2014).

Ultrasound-Assisted Synthesis

  • Innovative synthesis methods, such as ultrasound-assisted synthesis, have been applied to create pyrazolo[1,5-a]pyrimidine derivatives. These methods have shown to enhance the efficiency of the synthesis process (S. Kaping et al., 2020).

properties

Product Name

6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H23FN4O2/c1-12(2)8-9-22-19(26)16-11-23-25-18(16)24-13(3)15(20(25)27)10-14-6-4-5-7-17(14)21/h4-7,11-12,23H,8-10H2,1-3H3,(H,22,26)

InChI Key

GODAWFBSXWZMCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C(=O)NCCC(C)C)CC3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
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6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
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6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
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6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
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6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
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6-[(2-fluorophenyl)methyl]-5-methyl-N-(3-methylbutyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

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